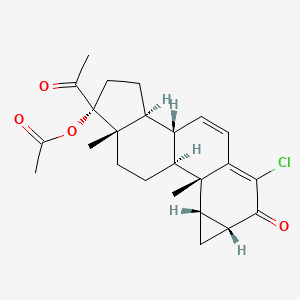

6-Deschloro-4-chloro Cyproterone Acetate

Description

High-Performance Liquid Chromatography (HPLC) Methods for Research Sample Analysisnih.govglobalresearchonline.netclearsynth.compharmaffiliates.com

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of steroids and their derivatives due to its high resolution and sensitivity. nih.govresearchgate.net For 6-Deschloro-4-chloro Cyproterone (B1669671) Acetate (B1210297), reversed-phase HPLC is the most common approach, offering excellent separation and quantification capabilities. nih.govsphinxsai.com

Method Development and Optimization for Purity and Content Determination

The development of a robust HPLC method is critical for accurately determining the purity and content of 6-Deschloro-4-chloro Cyproterone Acetate. This process involves a systematic optimization of several key parameters to achieve the desired separation from the parent compound, Cyproterone Acetate, and other related impurities. nih.govsemanticscholar.org

Key optimized parameters typically include:

Stationary Phase: Octadecyl silica (B1680970) (ODS or C18) columns are frequently used for steroid analysis, providing a non-polar stationary phase for effective separation. nih.govnih.gov Other phases like C8 or phenyl columns can also be employed to achieve different selectivity. nih.gov

Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used as the mobile phase. sphinxsai.comresearchgate.net The ratio of these solvents can be adjusted in an isocratic or gradient elution mode to optimize the separation of the target compound from closely related structures. nih.gov

Flow Rate and Temperature: The flow rate is typically set around 1.0 to 1.5 mL/min, and the column temperature is often maintained at a constant value, such as 25°C, to ensure reproducibility. sphinxsai.compensoft.net

A stability-indicating HPLC method for the parent compound, Cyproterone Acetate, has been developed, which is crucial for distinguishing it from degradation products. sphinxsai.com This type of method subjects the drug to stress conditions like acid and base hydrolysis, oxidation, and photolysis to ensure that all potential degradation products are separated and can be quantified. sphinxsai.com

Table 1: Illustrative HPLC Method Parameters for Analysis of Cyproterone Acetate and Related Compounds

| Parameter | Typical Conditions | Purpose |

| Column | C18 (e.g., 125 mm x 4.6 mm, 3 µm) | Provides a non-polar stationary phase for reversed-phase chromatography. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Elutes the compounds from the column; the ratio is optimized for separation. |

| Flow Rate | 1.5 mL/min | Controls the speed of the mobile phase and affects retention time and resolution. |

| Column Temperature | 25°C | Ensures consistent and reproducible retention times. |

| Detection Wavelength | 254 nm or 281 nm | Wavelength at which the compound absorbs UV light, allowing for quantification. |

| Injection Volume | 20 µL | The amount of sample introduced into the HPLC system. |

This table presents typical starting conditions for method development, which would be further optimized for the specific analysis of this compound.

Detection Techniques (e.g., UV, Mass Spectrometry)nih.govpharmaffiliates.com

The choice of detector is critical for the sensitivity and specificity of the HPLC analysis.

UV Detection: Ultraviolet (UV) detection is a common and robust technique for quantifying compounds that contain a chromophore, such as steroids. For Cyproterone Acetate and its derivatives, detection is often performed at wavelengths around 254 nm or 281 nm, where the compounds exhibit significant UV absorbance. sphinxsai.comresearchgate.netnih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a higher level of specificity and sensitivity. shimadzu.com This technique is particularly valuable for confirming the identity of the compound based on its mass-to-charge ratio (m/z) and for elucidating the structure of unknown impurities. pharmtech.com Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and is often used for quantifying low levels of steroids in complex mixtures. nih.gov Atmospheric pressure photoionization (APPI) is another ionization technique that has been successfully used for the sensitive determination of Cyproterone Acetate in plasma. nih.govglobalauthorid.com

Sample Preparation Strategies for Biological Matrices in Research Settings

When analyzing samples from biological matrices such as plasma or urine, extensive sample preparation is required to remove interferences and concentrate the analyte of interest. nih.govhelsinki.fi This is a critical step as biological samples are complex and can interfere with the analytical measurement. austinpublishinggroup.com

Common sample preparation techniques for steroids in biological matrices include:

Protein Precipitation (PP): This is often the first step to remove proteins from plasma or serum samples. austinpublishinggroup.com

Liquid-Liquid Extraction (LLE): LLE is a widely used technique to extract steroids from aqueous biological fluids into an immiscible organic solvent. helsinki.fiaustinpublishinggroup.com

Solid-Phase Extraction (SPE): SPE is a more selective technique that uses a solid sorbent to isolate the target analyte from the sample matrix. nih.govhelsinki.fi C18 cartridges are commonly used for the extraction of steroids. nih.gov

These extraction methods are essential for obtaining clean sample extracts, which leads to more accurate and reliable analytical results. austinpublishinggroup.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysisnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of steroids, although it often requires derivatization to increase the volatility and thermal stability of the compounds. helsinki.fi

For the analysis of this compound, a derivatization step, such as silylation or acetylation, would likely be necessary. mdpi.com GC-MS offers high chromatographic resolution and provides detailed mass spectra that are useful for structural elucidation and confirmation of the compound's identity. nih.gov While GC-MS is highly specific, for some applications, it may be more complex than HPLC. nih.govcapes.gov.br

Spectroscopic Techniques (e.g., NMR, IR) for Structural Confirmation in Researchenamine.net

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound, especially when dealing with a newly synthesized compound or an unknown impurity. slideshare.netnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed molecular structure of organic compounds. numberanalytics.comsemanticscholar.org 1H and 13C NMR provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between atoms and definitively confirm the structure of the compound. youtube.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for its carbonyl groups (C=O), ester linkage, and other functional groups, providing corroborating evidence for its structure. shimadzu.com

Impurity Profiling and Reference Standard Developmentknorspharma.comresearchgate.net

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. enamine.net For this compound, this would involve using the analytical methods described above, particularly HPLC, to separate and detect any related substances.

The development of a well-characterized reference standard is a critical prerequisite for accurate quantitative analysis. intertek.commriglobal.org A reference standard is a highly purified and well-characterized sample of the compound that is used as a benchmark for identification and quantification. pharmtech.com

The process of developing a reference standard for this compound would involve:

Synthesis and Purification: The compound would be synthesized and then purified to the highest possible degree. pharmtech.com

Characterization: The purified compound would be extensively characterized using a range of analytical techniques, including NMR, MS, and IR, to confirm its identity and structure. intertek.com

Purity Determination: The purity of the reference standard would be accurately determined using a validated HPLC method, often against a primary standard if available. intertek.com

Once established, this reference standard is crucial for the accurate quantification of this compound in routine analysis and for the identification and quantification of it as an impurity in the parent drug substance. mriglobal.org

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-7-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)10-8-16-14-5-6-18-20(25)21(28)15-11-19(15)23(18,4)17(14)7-9-22(16,24)3/h5-6,14-17,19H,7-11H2,1-4H3/t14-,15+,16-,17-,19-,22-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUBISXESKUWMN-HHRTUPDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=CC4=C(C(=O)C5CC5C34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C(C(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747506 | |

| Record name | (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-6-chloro-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,7,7a,8,8a,8b,8c,9,10,10a-tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23814-68-8 | |

| Record name | (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-6-chloro-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,7,7a,8,8a,8b,8c,9,10,10a-tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Emerging Research Perspectives and Future Directions

Use as a Chemical Probe for Investigating Androgen/Progesterone (B1679170) Receptor Mechanisms

Chemical probes are small molecules used to study the function of proteins and biological pathways. nih.gov An ideal chemical probe is potent, selective, and well-characterized, allowing researchers to perturb a specific target in a controlled manner. nih.gov 6-Deschloro-4-chloro cyproterone (B1669671) acetate (B1210297), as a derivative of the well-known androgen receptor (AR) and progesterone receptor (PR) ligand CPA, holds potential as a chemical probe. nih.govpatsnap.com

The parent compound, cyproterone acetate, is known to be a potent competitive antagonist of the androgen receptor. wikipedia.org By competing with endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), it prevents their binding to and activation of the AR. wikipedia.orgdrugbank.com This antagonistic action is the basis for its use in conditions characterized by androgen excess. nih.gov Additionally, CPA possesses progestogenic activity, acting as an agonist at the progesterone receptor. wikipedia.org

The structural modifications in 6-deschloro-4-chloro cyproterone acetate—specifically the removal of the chlorine atom at the 6th position and the introduction of a chlorine atom at the 4th position of the steroid nucleus—would be expected to alter its binding affinity and functional activity at the AR and PR. These alterations, once characterized, could provide a more nuanced understanding of the ligand-binding domains of these receptors. For instance, comparing the binding and functional data of CPA and its 4-chloro analogue could help to map the specific molecular interactions that determine whether a ligand acts as an antagonist or a partial agonist.

Moreover, the availability of a structurally related but functionally distinct analogue is a key component of rigorous chemical probe-based research. nih.gov Such pairs of compounds, often referred to as a probe and its inactive or less active control, help to ensure that the observed biological effects are due to the intended target interaction and not off-target effects. Depending on its final characterized activity, this compound could serve as such a partner to CPA in research settings.

Elucidating the Role of Analogues in Steroid Hormone Biochemistry

The study of steroid hormone analogues is crucial for a deeper understanding of steroid biochemistry. Steroids are not only vital signaling molecules but are also precursors to other active hormones through complex metabolic pathways. nih.gov The introduction of slight structural modifications to a steroid scaffold can lead to significant changes in its biological activity and metabolic fate. nih.gov

Cyproterone acetate itself has been shown to influence steroidogenesis. mdpi.com For example, in vitro studies have demonstrated that CPA can inhibit enzymes such as 21-hydroxylase at certain concentrations. mdpi.com By investigating analogues like this compound, researchers can dissect the structure-activity relationships that govern these interactions. The specific placement of the chloro-substituent in the 4-position may alter its interaction with steroidogenic enzymes, providing valuable data on the enzyme's active site topography and substrate specificity.

Furthermore, the study of how such analogues are metabolized can shed light on the function of various metabolic enzymes. The metabolism of CPA is known to be mediated by enzymes such as CYP3A4, leading to metabolites like 15β-hydroxycyproterone acetate. drugbank.com Characterizing the metabolic profile of this compound would not only be essential for its development as a research tool but could also provide new insights into the substrate flexibility of the enzymes involved in steroid metabolism.

Advanced Computational Modeling for Ligand-Receptor Interactions and SAR Prediction

In recent years, computational modeling has become an indispensable tool in medicinal chemistry and pharmacology. nih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are particularly valuable for studying steroid-receptor interactions. nih.govnih.gov

Molecular docking simulations could be employed to predict the binding mode of this compound within the ligand-binding pockets of the androgen and progesterone receptors. nih.gov By comparing the predicted binding pose and interaction energies with those of CPA, researchers can hypothesize how the altered substitution pattern affects receptor affinity and activation. These computational models can highlight key amino acid residues involved in the interaction, which can then be validated through site-directed mutagenesis studies.

QSAR modeling, on the other hand, uses the structural and chemical properties of a series of compounds to predict their biological activity. nih.gov A QSAR model built on a dataset of steroidal and non-steroidal antiandrogens could be used to predict the antiandrogenic potency of this compound. Such models can help prioritize the synthesis and testing of novel analogues and guide the design of compounds with desired activity profiles. mdpi.com

Development of Novel Research Tools and Assays Incorporating the Compound

The availability of novel, well-characterized steroid analogues can drive the development of new research tools and assays. For instance, this compound could be utilized in the development of more specific immunoassays for the detection of CPA and its metabolites. Antibody cross-reactivity is a common issue in immunoassays, and having closely related analogues is essential for assessing the specificity of new antibodies. nih.gov

Furthermore, this compound could be incorporated into cell-based reporter gene assays to screen for new modulators of androgen and progesterone receptor activity. In these assays, cells are engineered to express a reporter gene under the control of a hormone-response element. The ability of a test compound to induce or inhibit reporter gene expression provides a measure of its agonist or antagonist activity. Using this compound in such assays could help to identify novel selective androgen receptor modulators (SARMs) or selective progesterone receptor modulators (SPRMs).

Advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are increasingly used for the sensitive and specific quantification of steroid hormones. nih.govresearchgate.net A certified reference standard of this compound would be invaluable for the development and validation of LC-MS/MS methods aimed at studying the pharmacokinetics and metabolism of CPA-related compounds. biosynth.com

Potential for Investigation in Areas beyond Steroid Hormone Receptors (e.g., novel off-target interactions at a molecular level)

While the primary targets of cyproterone acetate are the androgen and progesterone receptors, research has shown that it can have off-target effects. A notable example is its interaction with the aryl hydrocarbon receptor (AhR). nih.govnih.gov Studies have shown that CPA can act as an AhR agonist in mouse cells but as an antagonist in human cells, highlighting species-specific differences in its off-target activity. nih.govnih.gov This interaction with AhR, a key regulator of cellular responses to environmental toxins, may contribute to some of the observed side effects of CPA. nih.gov

The structural differences in this compound may lead to a different profile of off-target interactions. Investigating the binding of this analogue to a panel of other nuclear receptors and signaling proteins could uncover novel biological activities. For example, some antiandrogens have been found to interact with the glucocorticoid receptor. nih.govpnas.org Exploring such interactions for 6-deschloro-4-chloro CPA could reveal new therapeutic possibilities or potential liabilities. This line of research is crucial for building a comprehensive understanding of the compound's molecular pharmacology.

Strategies for Collaborative Research and Data Sharing in Academic Spheres

The advancement of our understanding of steroid hormone action and the development of new research tools are greatly facilitated by collaborative efforts and open data sharing. The complexity of steroid signaling pathways, which involve multiple receptors, coregulators, and metabolic enzymes, necessitates a multidisciplinary approach. pnas.orgmrc.ac.uk

Collaborative research initiatives, such as those fostered by organizations like the European Network for the Study of Adrenal Tumors (ENSAT), can accelerate progress by bringing together experts from different fields. mrc.ac.uk The study of a novel compound like this compound would benefit from such collaborations, where synthetic chemists, molecular biologists, pharmacologists, and computational scientists can pool their expertise and resources.

Furthermore, the establishment of public databases for sharing data on the biological activity of chemical probes and other research compounds is essential. These platforms allow researchers to access and compare data from different studies, avoiding duplication of effort and facilitating the identification of the most suitable tools for their research questions. Sharing data on the synthesis, purity, and biological characterization of this compound in such databases would be a crucial step in establishing its utility as a valuable research tool for the scientific community. Joint Ph.D. programs between universities are another effective way to foster collaboration and train the next generation of scientists in the field of steroid research. uva.nl

Data Tables

Table 1: Comparative Properties of Cyproterone Acetate and its 6-Deschloro-4-chloro Analogue

| Property | Cyproterone Acetate (CPA) | This compound |

| CAS Number | 427-51-0 nih.gov | 23814-68-8 biosynth.com |

| Molecular Formula | C₂₄H₂₉ClO₄ nih.gov | C₂₄H₂₉ClO₄ biosynth.com |

| Molecular Weight | 416.94 g/mol nih.gov | 416.94 g/mol biosynth.com |

| Primary Targets | Androgen Receptor (Antagonist), Progesterone Receptor (Agonist) wikipedia.org | Expected to interact with Androgen and Progesterone Receptors |

| Known Off-Targets | Aryl Hydrocarbon Receptor (AhR) nih.govnih.gov | To be determined |

| Metabolism | Primarily hepatic (CYP3A4) drugbank.com | To be determined |

Q & A

Q. What preclinical models are most suitable for studying the antiandrogenic effects of 6-deschloro-4-chloro cyproterone acetate?

Rodent models (rats, mice) are widely used due to dose-dependent atrophy in accessory sex glands (e.g., prostate, seminal vesicles) and reversible spermatogenesis inhibition. Dogs and monkeys are also employed for pharmacokinetic profiling, as their metabolic pathways closely resemble humans . Ensure dose ranges align with species-specific thresholds (e.g., 10–50 mg/kg in rodents) and monitor liver/fat tissue accumulation.

Q. How should researchers design experiments to assess the metabolic effects of this compound in comparative studies?

Use randomized controlled trials (RCTs) with parallel arms comparing cyproterone acetate to other antiandrogens (e.g., spironolactone). Measure biomarkers like VLDL cholesterol, ApoB/ApoA1 ratios, and amino acids (glutamine, glycine) at baseline and intervals (e.g., 3–12 months). Adjust for confounders such as estradiol co-administration and baseline androgen levels .

Q. What are the critical parameters for pharmacokinetic studies of this compound in animal models?

Key parameters include plasma half-life (1–2 days in most species), absorption peaks (1–4 hours post-oral dosing), and excretion routes (urine/feces ratio 4:6). Note species-specific differences: dogs excrete faster (1–3 days). Use radiolabeled compounds (e.g., 14C-cyproterone acetate) to track tissue distribution and metabolite formation (e.g., 15β-hydroxycyproterone acetate) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s impact on HDL cholesterol?

Prior studies reported HDL reductions, but recent cohorts found no decrease . Conduct meta-analyses stratified by dose, duration, and patient subgroups (e.g., transgender women vs. prostate cancer patients). Use Mendelian randomization to isolate genetic confounding or employ in vitro assays to test progestogenic effects on hepatic lipoprotein metabolism.

Q. What methodologies are recommended to investigate the dual mechanism of action (androgen receptor antagonism vs. antigonadotropic effects)?

Combine receptor binding assays (AR, progesterone receptor) with gonadotropin suppression studies. For example:

Q. How should long-term safety studies address the meningioma risk associated with high-dose this compound?

Implement longitudinal cohorts with MRI surveillance for patients on ≥10 mg/day. Use case-control studies to quantify dose-dependent risk (e.g., cumulative exposure >5g). Leverage pharmacovigilance databases to detect signal changes post-regulatory warnings (e.g., interrupted time-series analysis) .

Q. What experimental strategies can elucidate the cardiovascular risk paradox in transgender women using cyproterone acetate?

Despite beneficial lipid profile shifts, retrospective studies note elevated cardiovascular events. Design prospective studies with:

- Multi-omics integration (e.g., metabolomics + proteomics) to identify novel risk markers.

- Endothelial function assays (e.g., flow-mediated dilation) to assess vascular health.

- Adjust for confounding factors like smoking, estrogen formulations, and comorbidities .

Data Analysis & Contradiction Resolution

Q. How to resolve discrepancies in antiandrogenic efficacy between preclinical and clinical data?

Preclinical models may overestimate efficacy due to species-specific AR binding affinities. Validate findings using human prostate cancer cell lines (e.g., LNCaP) or patient-derived xenografts. Cross-reference clinical trial data (e.g., EORTC 30761/30762) to confirm translational relevance .

Q. What statistical approaches are optimal for analyzing dose-dependent effects in heterogeneous populations?

Apply mixed-effects models to account for inter-individual variability. Use propensity score matching to balance cohorts receiving different doses (e.g., 50 mg vs. 100 mg). For non-linear relationships, employ spline regression or Bayesian dose-response frameworks .

Regulatory & Ethical Considerations

Q. How to design ethically compliant trials for off-label cyproterone acetate use (e.g., gender-affirming therapy)?

Obtain informed consent detailing meningioma risks and alternatives. Collaborate with patient advocacy groups to prioritize endpoints (e.g., quality of life, cardiovascular health). Adhere to EMA guidelines recommending minimal effective doses and periodic risk-benefit reassessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.